2,3-Diethylsuccinic acid

Description

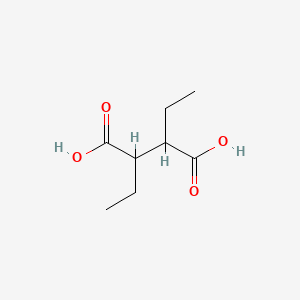

2,3-Diethylsuccinic acid (CAS 5692-97-7) is a substituted succinic acid derivative with ethyl groups at the 2- and 3-positions of the four-carbon backbone. Its molecular formula is C₈H₁₄O₄, with a molecular weight of 174.19 g/mol. Key physicochemical properties include:

The ethyl substituents impart steric bulk and hydrophobicity, distinguishing it from simpler succinic acid derivatives. Its applications include use as a monomer in copolyesters to enhance flexibility and mechanical properties in polymers .

Structure

3D Structure

Properties

IUPAC Name |

2,3-diethylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-3-5(7(9)10)6(4-2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXMXCRSMLOXBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(CC)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00922733 | |

| Record name | 2,3-Diethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35392-77-9, 35392-80-4, 1186-79-4 | |

| Record name | racemic-2,3-Diethylbutanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035392779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | meso-2,3-Diethylbutanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035392804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

2,3-Dimethylsuccinic Acid

- Molecular Formula : C₆H₁₀O₄

- Molecular Weight : 146.14 g/mol

- CAS : 13545-04-5

- Key Differences :

- Substituent Size : Methyl groups (smaller than ethyl) reduce steric hindrance, leading to higher water solubility.

- Acidity : The electron-donating methyl groups slightly raise pKa compared to unsubstituted succinic acid (pKa ~4.2 vs. ~4.7 for succinic acid).

- Applications : Used in specialty polymers and organic synthesis, where moderate hydrophobicity is required .

Table 1: Physical Properties Comparison

| Property | 2,3-Diethylsuccinic Acid | 2,3-Dimethylsuccinic Acid |

|---|---|---|

| Molecular Weight (g/mol) | 174.19 | 146.14 |

| Melting Point (°C) | 108 (decomp) | Not reported |

| Predicted pKa | ~3.86 | ~4.2 (estimated) |

| Solubility | Low (hydrophobic) | Moderate |

Dioxosuccinic Acid (2,3-Diketosuccinic Acid)

- Molecular Formula : C₄H₂O₆

- Molecular Weight : 146.05 g/mol

- CAS : 7580-59-8

- Key Differences :

(2S,3S)-2,3-Dihydroxysuccinic Acid (Tartaric Acid)

- Molecular Formula : C₄H₆O₆

- Molecular Weight : 150.09 g/mol

- CAS : 147-71-7

- Key Differences :

Fluorinated Derivatives (e.g., 2,2-Difluorosuccinic Acid)

Positional Isomers (e.g., 3,3-Diethylsuccinic Acid)

- Key Differences :

- Symmetry : 2,3-substitution creates a less symmetric structure compared to 3,3-substitution, affecting crystallinity and melting behavior.

- Applications : 3,3-Diethylsuccinic acid is employed in high-performance polyesters for enhanced thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.